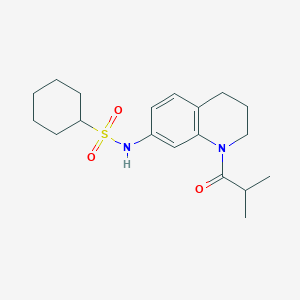![molecular formula C12H18N6OS2 B2820584 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 394236-69-2](/img/structure/B2820584.png)
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole ring and a 1,3,4-thiadiazole ring . These types of compounds are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Aplicaciones Científicas De Investigación
Anticancer Activity
Heterocyclic compounds containing thiazole or 1,3,4-thiadiazole rings have been extensively studied for their pharmacological activities, especially for their anticancer potential. A study conducted by Gomha et al. (2017) outlines the synthesis of novel pharmacophores incorporating the thiazole moiety. These compounds were evaluated as potent anticancer agents, demonstrating significant activity against the Hepatocellular carcinoma cell line (HepG-2), with some compounds showing remarkable IC50 values. This indicates the potential of compounds with similar structural features for anticancer research (Gomha et al., 2017).
Pharmacological Properties
Maliszewska-Guz et al. (2005) explored the cyclization of specific triazole and thiadiazole derivatives and their subsequent pharmacological evaluation, particularly their effects on the central nervous system (CNS) in mice. Although the compound is not directly studied, this research indicates the broad potential of triazole and thiadiazole derivatives in the development of CNS-active drugs, suggesting a research pathway for similar compounds (Maliszewska-Guz et al., 2005).
Inhibition of Carbonic Anhydrases
Compounds incorporating thiadiazole moieties have also been investigated for their ability to inhibit carbonic anhydrases, enzymes crucial for various physiological functions. Alafeefy et al. (2014) synthesized a series of sulfonamides incorporating thiadiazole and related moieties, showing potent inhibition against both human and bacterial carbonic anhydrases. This suggests the relevance of such structural features for designing inhibitors with potential applications in treating diseases or in biotechnological processes (Alafeefy et al., 2014).
Antimicrobial and Larvicidal Activities
The synthesis of thiadiazole derivatives has also led to compounds with significant antimicrobial and larvicidal activities, indicating their potential use in developing new pesticides or antimicrobial agents. Kumara et al. (2015) synthesized novel triazinone derivatives showing growth inhibition against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity. This underscores the utility of triazole and thiadiazole derivatives in agricultural and public health applications (Kumara et al., 2015).
Propiedades
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6OS2/c1-5-8(20-12-17-13-6-18(12)4)9(19)14-11-16-15-10(21-11)7(2)3/h6-8H,5H2,1-4H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQMZJYDYTXBQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

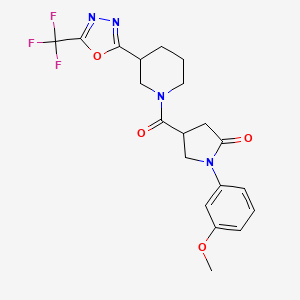
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2820503.png)
![1-[(2,4-dichlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2820507.png)
![(2-Cyclopropyl-5-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2820508.png)
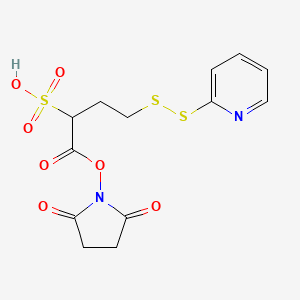
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(2-(tert-butoxy)ethoxy)-N-methylnicotinamide](/img/structure/B2820511.png)
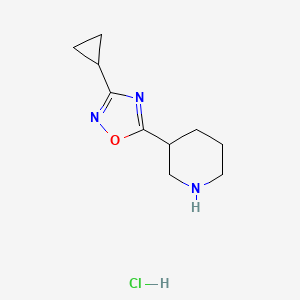
![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2820513.png)

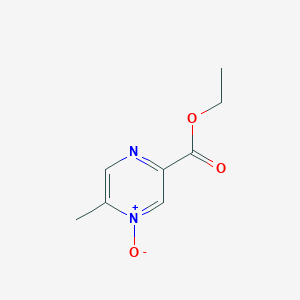
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2820518.png)


